2-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
The compound “2-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that consists of a five-membered C3NS ring. The molecule also contains a chloro group (-Cl), an acetamide group (CH3CONH2), and a dimethoxyphenyl group (C6H4(OCH3)2) .
Molecular Structure Analysis
The molecular formula of the compound is C10H12ClNO3 . It contains 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 229.66 .Scientific Research Applications
Crystallography and Molecular Interaction Studies
The structural analysis of similar compounds, such as chlorophenyl thiazole acetamides, reveals their molecular configurations and intermolecular interactions, providing a foundation for designing drugs with targeted properties. For instance, Saravanan et al. (2016) detailed the crystal structure of a chlorophenyl thiazole acetamide, highlighting C—H⋯O interactions that form chains in the crystal lattice. Such insights are crucial for understanding compound stability and reactivity, aiding in the design of compounds with desirable pharmaceutical properties (Saravanan et al., 2016).
Synthesis and Characterization of Heterocyclic Compounds
Research on synthesizing heterocyclic compounds with chloroacetamide groups has led to the development of novel derivatives with potential biological activities. For example, Yu et al. (2014) synthesized N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, showcasing a method for creating compounds that could serve as leads in drug development (Yu et al., 2014).
Photovoltaic and Photophysical Properties
Compounds with acetamide groups, especially those incorporating heterocyclic structures, have been evaluated for their photophysical properties and potential use in photovoltaic devices. Mary et al. (2020) conducted a study on benzothiazolinone acetamide analogs, assessing their light harvesting efficiency and nonlinear optical (NLO) activity. These properties indicate the compound's utility in dye-sensitized solar cells (DSSCs) and as photosensitizers, highlighting a potential application in renewable energy technologies (Mary et al., 2020).
Anticancer Activity
The synthesis and evaluation of benzothiazole and thiadiazole derivatives have been directed towards exploring their anticancer activities. Research has identified specific compounds within this category demonstrating considerable activity against cancer cell lines, suggesting a route for developing new chemotherapeutic agents. For instance, Yurttaş et al. (2015) and Duran et al. (2012) synthesized derivatives that showed promising anticancer potential in vitro, underscoring the therapeutic relevance of these chemical frameworks (Yurttaş et al., 2015); (Duran et al., 2012).
Mechanism of Action
Properties
IUPAC Name |
2-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-18-8-3-4-11(19-2)9(5-8)10-7-20-13(15-10)16-12(17)6-14/h3-5,7H,6H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOORQMYSUAQLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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